molecular formula C11H15NO2 B156493 (S)-methyl 2-amino-4-phenylbutanoate CAS No. 106860-17-7

(S)-methyl 2-amino-4-phenylbutanoate

Cat. No. B156493
M. Wt: 193.24 g/mol
InChI Key: YEPNFOMBMXWUOG-JTQLQIEISA-N
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Description

“(S)-methyl 2-amino-4-phenylbutanoate” is a chemical compound with the molecular formula C11H15NO2 . It is also known by other names such as “Benzenebutanoic acid, α-amino-, methyl ester” and "Methyl-2-amino-4-phenylbutanoat" . This compound is sold by various chemical suppliers.


Molecular Structure Analysis

The molecular structure of “(S)-methyl 2-amino-4-phenylbutanoate” can be analyzed based on its molecular formula C11H15NO2 . The compound has a monoisotopic mass of 193.110275 Da .


Physical And Chemical Properties Analysis

“(S)-methyl 2-amino-4-phenylbutanoate” has a density of 1.1±0.1 g/cm3, a boiling point of 295.4±33.0 °C at 760 mmHg, and a flash point of 151.8±22.9 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds . The compound has an ACD/LogP of 1.62 and an ACD/LogD (pH 7.4) of 1.15 .

Scientific Research Applications

Menaquinone Biosynthesis Inhibition

A study identified 2-amino-4-oxo-4-phenylbutanoate inhibitors of the 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) from the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. The compounds, upon interaction with CoA in situ, form potent inhibitors of MenB, crucial for bacterial survival. The study highlights the interaction of the CoA adduct carboxylate with the MenB oxyanion hole, a structural motif in the crotonase superfamily. This foundational work suggests a general approach to developing inhibitors of acyl-CoA binding enzymes, with implications for antibacterial drug development (Li et al., 2011).

Synthesis and Reactivity in Organic Chemistry

Methyl 2,4-dioxo-4-phenylbutanoate has been involved in three-component reactions with aromatic aldehydes and propane-1,2-diamine, yielding compounds with potential applications in organic synthesis and drug development. The study explored the chemical properties and structural characterization of the reaction products, contributing to the understanding of the reactivity of such compounds and their utility in organic synthesis (Gein et al., 2010).

Tetrazole-Containing Derivatives

4-Amino-3-phenylbutanoic acid, with amino and carboxy terminal groups, served as a precursor for the preparation of tetrazole-containing derivatives. This study exploited the reactivity of the terminal groups to generate compounds potentially valuable in medicinal chemistry and drug design (Putis et al., 2008).

Quantum Computational and Spectroscopic Studies

A comprehensive study employed quantum computational and spectroscopic methods to analyze 2-phenylbutanoic acid and its functional derivatives, including 2-amino-2-phenylbutanoic acid. This research is significant for understanding the molecular interactions and properties of these compounds, with implications for drug identification and design (Raajaraman et al., 2019).

properties

IUPAC Name

methyl (2S)-2-amino-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPNFOMBMXWUOG-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-methyl 2-amino-4-phenylbutanoate

Synthesis routes and methods

Procedure details

In Example 30, a 20 g/l solution of DL-homophenylalanine methyl ester was prepared in a 0.2M phosphate buffer (pH 7.0). Then 10 g/l of a porcine pancreas lipase Sigma 3126 was also added. The mixture was caused to react at 30° C. The reaction conversion was measured by HPLC using an RP-18 column with a mobile phase consisting of 40:60 methanol/perchloric acid (pH 1.7) at an elution rate of 0.6 ml/min. The concentration of the eluent was detected at a wavelength of 215 nm. The optical purity of the product was measured using the CR(+) column with a mobile phase containing 15:85 methanol/perchloric acid (pH 1.7), at an elution rate of 0.7 ml/min. The concentration of the eluent was detected at the same wavelength of 215 nm. After 120 minutes, the reaction conversion was measured to be at 61.5%, and the e.e. value for the D-homophenylalanine and its methyl ester was measured to be 94.4%.
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methanol perchloric acid
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CR(+)
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methanol perchloric acid
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methyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S PREVITI, S GRASSO, R ETTARI, S CAMPAGNA - iris.unime.it
Human African Trypanosomiasis (HAT), also known as sleeping sickness, is one of the most common neglected tropical diseases (NTDs), widespread in the sub-Saharan Africa and …
Number of citations: 2 iris.unime.it

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